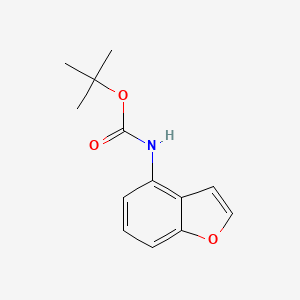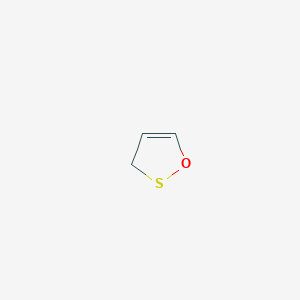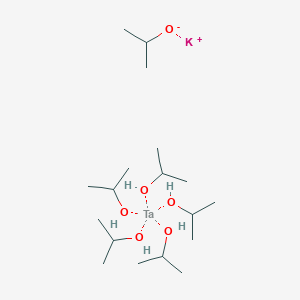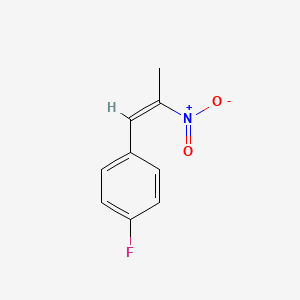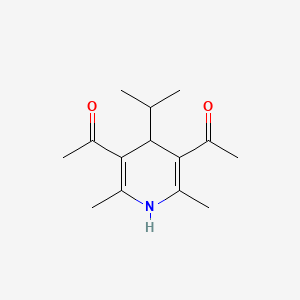
3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine: is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol It is a derivative of pyridine, characterized by the presence of acetyl groups at the 3 and 5 positions, an isopropyl group at the 4 position, and methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving heating and purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
2,6-Dimethylpyridine: Shares the pyridine core structure but lacks the acetyl and isopropyl groups.
3,5-Diacetyl-2,6-dimethylpyridine: Similar acetylation pattern but differs in the position of the isopropyl group.
4-Isopropyl-2,6-dimethylpyridine: Similar isopropyl and methyl substitution but lacks the acetyl groups.
Uniqueness: 3,5-Diacetyl-1,4-dihydro-4-isopropyl-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
21170-62-7 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
1-(5-acetyl-2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H21NO2/c1-7(2)12-13(10(5)16)8(3)15-9(4)14(12)11(6)17/h7,12,15H,1-6H3 |
InChIキー |
FLQGYNGSFPJLCS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


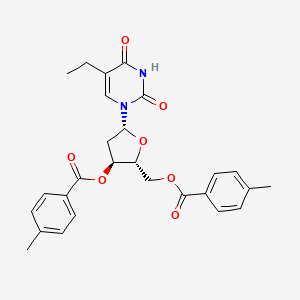
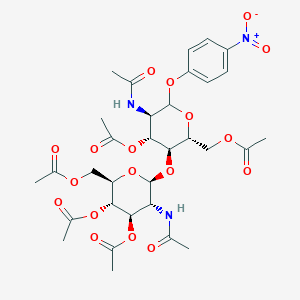
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
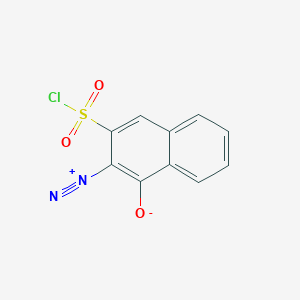
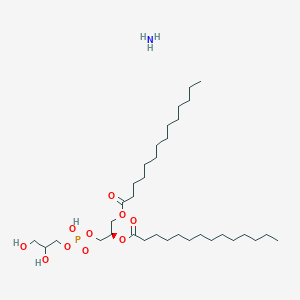
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
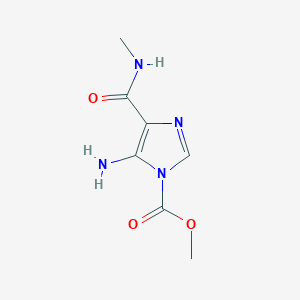
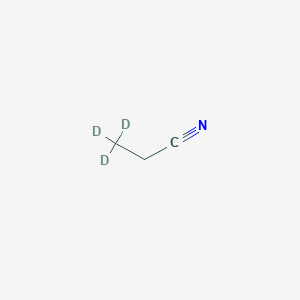
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
